molecular formula C15H9BrN2O3 B5766951 5-bromo-8-(4-nitrophenoxy)quinoline

5-bromo-8-(4-nitrophenoxy)quinoline

Cat. No.: B5766951
M. Wt: 345.15 g/mol
InChI Key: KFZTUZKLWSIIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-8-(4-nitrophenoxy)quinoline is a quinoline derivative that features a bromine atom at the 5-position and a 4-nitrophenoxy group at the 8-position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable targets for synthetic and pharmaceutical research .

Chemical Reactions Analysis

5-bromo-8-(4-nitrophenoxy)quinoline can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-bromo-8-(4-aminophenoxy)quinoline .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-8-(4-nitrophenoxy)quinoline is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine and nitrophenoxy substituents may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules .

Properties

IUPAC Name

5-bromo-8-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZTUZKLWSIIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.